Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAIKBIDRNMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzyl 5-oxo-2-methylpiperidine-1-carboxylate.
Reduction: Benzyl 5-hydroxy-2-methylpiperidine-1-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry. The compound is synthesized through the reaction of 5-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions, typically using organic solvents like dichloromethane and bases such as triethylamine.
Biological Research
Potential Biological Activities
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Research suggests that it may exhibit antimicrobial effects against various pathogens.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic applications.
Medicinal Applications
Therapeutic Potential
this compound has shown promise in several therapeutic areas:
- Anticancer Activity : Studies indicate that this compound possesses cytotoxic properties against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Mechanistic studies have linked its anticancer effects to apoptosis induction and inhibition of cell proliferation .
- Neuroprotective Effects : The compound is being explored for its neuroprotective properties, particularly in Alzheimer's disease models. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes associated with cognitive decline. This dual inhibition could enhance cholinergic signaling in the brain .
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique functional groups make it suitable for various applications in material science and chemical engineering.
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of Benzyl 5-hydroxy-2-methylpiperidine indicated potent activity against breast and colon cancer cell lines. The IC50 values demonstrated its effectiveness compared to established chemotherapeutics like bleomycin .
- Alzheimer's Disease Models : In preclinical models simulating Alzheimer's disease, derivatives of this compound improved cognitive functions by inhibiting cholinesterase activity and reducing amyloid-beta aggregation, suggesting a multifaceted approach to treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
- Structural Differences : Replaces the hydroxyl group at position 5 with an amine (-NH₂) .
- Physicochemical Properties : Molecular formula C₁₃H₁₈N₂O₂ (smaller due to lack of hydroxyl) .
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1009335-39-0)
- Structural Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring); additional hydroxymethyl (-CH₂OH) at position 2 .
- Functional Implications: Smaller ring size reduces conformational flexibility, which may affect binding to target proteins.
(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1946010-85-0)
- Structural Differences : Benzyl group replaced with tert-butyl; stereochemistry differs (2S,5S vs. 2R,5S) .
- Physicochemical Properties : Lower molecular weight (215.29 g/mol ) due to tert-butyl substitution .
- Safety Profile : Classified with hazard statement H302 (harmful if swallowed), unlike the benzyl variant, which lacks specified hazards .
Benzyl Benzoate (BB)
- Structural Differences : Simpler aromatic ester lacking the piperidine ring .
- Functional Role : Clinically validated for scabies treatment with 87% cure rate vs. permethrin (27%) .
- Relevance : Highlights the importance of benzyl ester groups in topical efficacy, though piperidine derivatives may offer enhanced targeting for specific biological pathways.
Comparative Data Table
Key Research Findings
Stereochemical Impact : The (2R,5S) configuration of this compound may enhance target selectivity compared to its stereoisomers, as seen in discontinued analogs like Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate .
Safety and Availability: The benzyl-substituted compound lacks explicit hazards, whereas tert-butyl and amino analogs carry warnings or undefined risks, underscoring the need for tailored safety evaluations .
Biological Activity
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (also referred to as (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate) is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a hydroxyl group and a benzyl substituent. Its stereochemistry is crucial for its biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biological pathways. Notably, it has been studied for:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Receptor Binding : Its binding affinity to certain receptors can modulate physiological responses, which is essential in drug development for conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. In a comparative study, compounds similar to Benzyl 5-hydroxy-2-methylpiperidine demonstrated improved efficacy against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. This dual inhibition could lead to enhanced cholinergic signaling in the brain, offering potential therapeutic benefits .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating the cytotoxicity of various piperidine derivatives found that Benzyl 5-hydroxy-2-methylpiperidine exhibited IC50 values indicating potent activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism was linked to interference with phospholipid metabolism and induction of apoptosis .
- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds derived from Benzyl 5-hydroxy-2-methylpiperidine were shown to improve cognitive function by inhibiting cholinesterase activity and reducing amyloid-beta aggregation. These findings suggest a multifaceted approach to treating neurodegenerative diseases through this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Potential |
|---|---|---|---|
| Benzyl 5-hydroxy-2-methylpiperidine | Enzyme inhibition | <10 | Anticancer, Neuroprotective |
| Piperidine Derivative A | Receptor modulation | <20 | Anticancer |
| Piperidine Derivative B | Cholinesterase inhibition | <15 | Neuroprotective |
Q & A
Q. What are the standard synthetic routes for Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate in laboratory settings?
Methodological Answer: The synthesis of piperidine carboxylate derivatives typically involves multi-step protocols:
Core Structure Assembly : Start with a substituted piperidine (e.g., 2-methylpiperidine). Introduce the hydroxyl group at the 5-position via oxidation or hydroxylation, using catalysts like polyphosphoric acid (PPA) for regioselective reactions .
Carboxylation : React the hydroxylated intermediate with benzyl chloroformate under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to form the carboxylate ester.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (≥98%) or GC-MS .
Q. Key Conditions :
Q. How to safely handle and store this compound?
Methodological Answer:
- Handling : Use fume hoods for ventilation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes .
- Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid oxidizers and moisture .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Catalyst Optimization : Screen Brønsted acids (e.g., PPA, p-toluenesulfonic acid) for hydroxylation efficiency .
- Temperature Gradients : Perform carboxylation at 0°C to minimize side reactions (e.g., over-esterification).
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation .
Q. How to resolve contradictions in reported stability data for piperidine carboxylate derivatives?
Methodological Answer:
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability.
- Analyze decomposition products via LC-MS (e.g., CO, NOx detected in similar compounds under thermal stress ).
- Incompatibility Screening : Test reactivity with oxidizers (e.g., KMnO4) to identify hazardous byproducts .
Recommendation : Store the compound in anhydrous DCM with molecular sieves to suppress hydrolysis .
Q. What analytical techniques confirm the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers.
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting (e.g., 2-methyl group) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (refer to protocols in piperidine analogs ).
Validation : Compare retention times and spectral data with racemic mixtures or authentic standards.
Q. How to mitigate low yields in the final carboxylation step?
Methodological Answer:
- Solvent Selection : Use DCM over THF to enhance electrophilic reactivity of benzyl chloroformate.
- Base Addition : Add triethylamine (1.2 eq) to neutralize HCl byproducts and drive the reaction forward.
- Slow Reagent Addition : Use a dropping funnel over 30 minutes to control exothermicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
